molecular formula C15H16N4O3S B2554094 3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)propanamide CAS No. 2034302-59-3

3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)propanamide

Cat. No. B2554094
CAS RN: 2034302-59-3
M. Wt: 332.38
InChI Key: OHKIPHDDHYHHEX-UHFFFAOYSA-N
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Description

3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)propanamide is a useful research compound. Its molecular formula is C15H16N4O3S and its molecular weight is 332.38. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

One study focuses on the development of an orally active, water-soluble neurokinin-1 receptor antagonist, highlighting its potential in clinical administration for conditions like emesis and depression. The compound demonstrated high affinity and effectiveness in pre-clinical tests relevant to these applications (Harrison et al., 2001).

Antibacterial Activities

Another area of application is in the synthesis of azole derivatives, including 1,3,4-oxadiazole thioether derivatives, which have shown significant antibacterial activities. These compounds have been designed, synthesized, and assessed for their effectiveness against various bacterial strains, providing a foundation for new antibacterial agents (Tumosienė et al., 2012) and (Song et al., 2017).

Antitumor Agents

There is also research into the synthesis of compounds with potential antitumor properties. For instance, the synthesis of N-1-(3,5-dimethyl-4-isoxazolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1-H-1,2,4-triazol-3-yl)propanamides has been explored for their possible antitumor applications, underscoring the chemical's versatility in drug development (Reddy et al., 2010).

Lipoxygenase Inhibitors

Furthermore, the synthesis of new N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives has been explored, demonstrating their potential as lipoxygenase inhibitors. This research highlights the compound's applicability in developing treatments that target inflammatory processes (Aziz‐ur‐Rehman et al., 2016).

Cancer Cell Metabolism

Additionally, the compound has been investigated in the context of cancer cell metabolism, specifically in strategies that target respiratory chain inhibition coupled with metabolic precursors like dimethyl α-ketoglutarate to induce cancer cell death, demonstrating its potential in cancer therapeutics (Sica et al., 2019).

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-8-11(9(2)21-18-8)4-5-13(20)17-15-12(6-7-23-15)14-16-10(3)19-22-14/h6-7H,4-5H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKIPHDDHYHHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=C(C=CS2)C3=NC(=NO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)propanamide

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